
3,4-Dichlorophenethylamine
Overview
Description
3,4-Dichlorophenethylamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenethylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dichlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under reflux conditions .
Another method involves the catalytic hydrogenation of 3,4-dichlorophenylacetone in the presence of ammonia. This process uses a catalyst such as palladium on carbon (Pd/C) and occurs under hydrogen gas at elevated pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorophenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3,4-Dichlorophenylacetone, 3,4-Dichlorobenzaldehyde
Reduction: Secondary and tertiary amines
Substitution: Various substituted phenethylamines
Scientific Research Applications
Pharmacology
3,4-Dichlorophenethylamine has been identified as a potent ligand for dopamine transporters, showing potential therapeutic effects in treating neurological disorders.
- Mechanism of Action : The compound interacts with neurotransmitter systems, particularly dopamine pathways, influencing mood and behavior.
- Case Study : Research indicated that this compound has a high affinity for the dopamine transporter, making it a candidate for further studies in psychostimulant effects and potential treatments for conditions such as ADHD and depression .
Medicinal Chemistry
This compound serves as a precursor in the synthesis of various pharmaceuticals.
- Applications :
- Used to develop new drugs targeting conditions related to neurotransmitter imbalances.
- Explored for its role in synthesizing compounds with antibacterial properties.
- Case Study : A study demonstrated its utility in synthesizing carbodithioate derivatives that exhibited significant antibacterial activity against Mycobacterium tuberculosis .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules.
-
Applications :
- Acts as a building block for synthesizing specialty chemicals.
- Employed in various organic reactions, including the Mitsunobu reaction.
- Data Table: Synthesis Applications
Reaction Type | Product Formed | Yield (%) | Reference |
---|---|---|---|
Mitsunobu Reaction | Ethyl 2-arylazocarboxylates | 85 | |
Carbamoylation | Carbamate derivatives | 90 | |
Reduction Reactions | Amine derivatives | 95 |
Biochemistry and Molecular Biology
Research has focused on the biochemical pathways influenced by this compound.
- Biological Activity : Studies have shown that derivatives of this compound can inhibit key enzymes involved in disease processes.
- Case Study : In vitro assays revealed that certain derivatives achieved up to 99% inhibition against pathogens like Plasmodium falciparum, indicating potential antimalarial properties .
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenethylamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing neurotransmitter pathways. The compound’s effects are mediated through its binding to specific proteins, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenethylamine
- 2-(2,3-Dichlorophenyl)ethanamine
- 1-(2,4-Dichlorophenyl)ethanamine
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry .
Biological Activity
3,4-Dichlorophenethylamine (DCP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of DCP, encompassing its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₈H₉Cl₂N
- Molecular Weight : 190.07 g/mol
- Physical State : Clear liquid
- Purity : ≥98% (by GC, titration analysis) .
DCP's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is structurally similar to other psychoactive compounds and is investigated for its potential effects on dopamine and serotonin transporters.
Interaction with Protein Kinase CK2
Research indicates that DCP binds to the "αD-pocket" of Protein Kinase CK2, potentially modulating the enzyme's activity. This interaction suggests an allosteric mechanism where DCP may influence the binding of ATP or other substrates, affecting downstream signaling pathways .
Neurotransmitter Modulation
DCP has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin. Its structural similarity to amphetamines positions it as a potential modulator of these neurotransmitters:
- Dopamine Transport : DCP exhibits inhibitory activity on dopamine transporters (DAT), with a Ki value indicating moderate binding affinity .
- Serotonin Release : Similar compounds have shown significant effects on serotonin release, highlighting DCP's potential as a serotonin releasing agent .
Inhibitory Activity Against Plasmodium falciparum
A study evaluated the inhibitory activity of various dichloro-substituted compounds against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme for malaria treatment. DCP was included in this series, showing promising inhibitory activity with Ki values ranging from 1.3 to 243 nM against wild-type strains . The data suggest that DCP's structural characteristics may enhance its efficacy against drug-resistant strains.
Structure-Activity Relationship (SAR)
The position of chlorine substituents on the phenyl ring significantly affects biological activity. The 3-position substitution has been favored in SAR studies, indicating that modifications can lead to enhanced potency against specific biological targets .
Summary of Biological Activities
Activity Area | Observations/Findings |
---|---|
Neurotransmitter Interaction | Moderate inhibition of dopamine transporter; potential serotonin release modulation |
Antimicrobial Activity | Inhibitory effects on PfDHFR; promising against both wild-type and drug-resistant strains |
Enzyme Modulation | Allosteric modulation of Protein Kinase CK2 |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the structural integrity of 3,4-dichlorophenethylamine in synthetic preparations?
To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate aromatic proton environments and amine functional groups. High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight (C₈H₉Cl₂N, MW: 172.09) . Purity assessment via HPLC with UV detection (e.g., 97% purity thresholds) is critical, as noted in commercial specifications . Always cross-reference spectral data with literature or databases like PubChem to resolve ambiguities.
Q. How should researchers safely handle and store this compound to comply with laboratory safety protocols?
Follow GHS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and utilize chemical-resistant lab coats. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services, as improper handling risks environmental contamination . Note that this compound is classified as a controlled substance under drug legislation in some jurisdictions, requiring strict inventory documentation .
Advanced Research Questions
Q. What experimental approaches are used to study this compound’s role in allosteric modulation of neurotransmitter transporters?
In structural studies of dopamine transporters (dDAT), cryo-EM or X-ray crystallography can reveal conformational changes induced by this compound binding. For example, in the partially occluded dDAT state, Phe319 flipping constricts the allosteric site (AS), blocking outward-to-inward transitions . Use competitive radioligand binding assays (e.g., with [³H]dopamine) to quantify inhibition efficacy. Pair these with molecular dynamics simulations to model steric hindrance effects caused by bulky substituents .
Q. How can this compound be incorporated into bivalent kinase inhibitors, and what methodological steps ensure target specificity?
In CK2 inhibitor design (e.g., KN2), this compound serves as an anchor in the CK2α’ αD pocket. Covalently link it to ATP-site binders (e.g., TBI derivatives) via succinic acid bridges . Validate binding through:
- Kinase selectivity profiling : Test against panels of 80+ kinases to identify off-target effects (e.g., KN2’s intermediate selectivity between CX-4945 and CAM4066) .
- Cellular assays : Western blotting of downstream CK2 substrates (e.g., p21, Akt) confirms functional inhibition .
- Structural validation : Co-crystallization with CK2α’ confirms binding geometry.
Q. How should researchers address contradictions in structural data between different ligand-bound states of this compound?
Contradictions (e.g., AS constriction vs. collapse in transporter structures) require multi-technique validation:
- Mutagenesis studies : Replace residues like Phe319 to assess steric effects on AS dynamics .
- Functional assays : Compare transport inhibition IC₅₀ values across wild-type and mutant transporters.
- Complementary techniques : Pair cryo-EM data with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe conformational flexibility .
Q. Methodological Considerations
- Synthesis optimization : While evidence lacks explicit synthesis routes, standard methods for phenethylamine derivatives (e.g., nucleophilic substitution of dichlorobenzene followed by reductive amination) should be optimized for yield and purity .
- Regulatory compliance : Consult local controlled substance laws (e.g., UK Misuse of Drugs Act 1971) before procurement .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPUAVYKVIHUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276921 | |
Record name | 3,4-Dichlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-45-3 | |
Record name | 3,4-Dichlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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